molecular formula C23H29N3O2 B14943594 1-[4-(4-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-[4-(4-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B14943594
M. Wt: 379.5 g/mol
InChI Key: JCFJWUGNEBPRTP-UHFFFAOYSA-N
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Description

1-[4-(4-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with morpholine and methylphenoxybutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core. This is followed by the introduction of the morpholine and methylphenoxybutyl groups through a series of reactions such as nucleophilic substitution and condensation reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-[4-(4-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives with different substituents. Examples include:

Uniqueness

1-[4-(4-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

4-[[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]methyl]morpholine

InChI

InChI=1S/C23H29N3O2/c1-19-8-10-20(11-9-19)28-15-5-4-12-26-22-7-3-2-6-21(22)24-23(26)18-25-13-16-27-17-14-25/h2-3,6-11H,4-5,12-18H2,1H3

InChI Key

JCFJWUGNEBPRTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CN4CCOCC4

Origin of Product

United States

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